(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-17(2)15(14-9-11-21-16(14)17)18(3)22(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14-16H,9,11H2,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVZAXEEKADAF-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)N(C)S(=O)(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C2C1OCC2)N(C)S(=O)(=O)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide is a bicyclic organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H23N1O2S1
- Molar Mass : 305.43 g/mol
Structural Characteristics
The unique oxabicyclo structure provides distinct chemical properties that may influence its biological interactions. The presence of a sulfonamide group is particularly notable, as sulfonamides are known for their antibacterial properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor Interaction : Acting as an antagonist or agonist at various receptor sites, influencing physiological pathways.
Pharmacological Studies
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains due to the sulfonamide moiety.
- Anti-inflammatory Properties : Investigations have shown that it may reduce inflammation markers in vitro.
- Cytotoxic Effects : Some studies report cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Study A |
| Anti-inflammatory | Reduction in cytokine levels | Study B |
| Cytotoxicity | Induction of apoptosis in cancer cells | Study C |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
A study evaluated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at concentrations ranging from 10 to 100 µM .
Case Study 3: Cytotoxicity Assessment
The cytotoxic effects were assessed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 30 µM and 45 µM, respectively, indicating significant anticancer potential .
Comparison with Similar Compounds
Key Observations :
Sulfonamide vs. Acetamide: The sulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity compared to acetamide derivatives, which may enhance binding affinity to polar enzyme active sites .
Functional Group Impact: The (E)-styryl group in the target compound enables extended conjugation, improving UV absorption properties (relevant for analytical detection) compared to diphenylhexane analogs . Analogs with amino/hydroxy groups (e.g., ) exhibit higher solubility in aqueous media, whereas the target compound’s dimethyl and bicyclic groups likely reduce water solubility.
Q & A
Q. How can the synthesis of (E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization requires controlled reaction parameters such as monomer ratios, initiator concentration, and temperature. For example, copolymerization protocols for structurally related bicyclic sulfonamides involve adjusting the molar ratio of monomers (e.g., CMDA and DMDAAC) and using initiators like ammonium persulfate (APS) under nitrogen atmospheres to minimize side reactions . Post-synthesis purification via distillation (e.g., distilling range 164.5–167.5°C for similar reagents) and gas chromatography (GC) validation ensures purity >99% .
Q. What are the standard analytical methods for characterizing the structural integrity of this compound?
- Methodological Answer : Structural characterization combines spectroscopic and crystallographic techniques:
- NMR : - and -NMR identify substituent positioning on the bicyclic core and sulfonamide group .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the ethenesulfonamide moiety .
- IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .
Q. How is purity assessed for this compound in compliance with pharmacopeial standards?
- Methodological Answer : Purity is assessed via GC or HPLC with reference standards, following pharmacopeial protocols. For example, USP guidelines for related reagents specify distilling ranges and ≥99% purity via GC with flame ionization detection . Residual solvents or unreacted monomers are quantified using headspace GC-MS .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies between NMR, IR, or mass spectrometry data require cross-validation with X-ray crystallography. For instance, in a related bicyclic sulfonamide study, -NMR signals suggesting axial vs. equatorial substituents were resolved via crystallographic data confirming the bicyclo[3.2.0] framework . Computational tools (e.g., DFT calculations) can also model spectral patterns to reconcile experimental observations .
Q. What computational approaches predict the biological activity of this sulfonamide derivative?
- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are used. PubChem-derived structural data (e.g., InChI keys) enable docking studies against target proteins (e.g., bacterial enzymes) to predict binding affinity . For analogs like Cr(III)-sulfonamide complexes, antibacterial activity correlates with electron-withdrawing substituents on the phenyl group, validated via MIC assays .
Q. What methodologies are used to evaluate the pharmacological efficacy of this compound in vitro and in vivo?
- Methodological Answer :
- In Vitro : Antibacterial activity is assessed via disk diffusion or microdilution assays (e.g., against Staphylococcus aureus), with MIC values compared to reference drugs .
- In Vivo : Toxicity and pharmacokinetics are evaluated using rodent models. For sulfonamide derivatives, metabolite profiling via LC-MS/MS identifies hydrolysis products of the bicyclic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
